Fzx3EB4ust
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Overview
Description
Fzx3EB4ust: . This compound is characterized by its unique structure, which includes a chlorophenyl group, a thioether linkage, and a dimethoxyindanamine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fzx3EB4ust typically involves multiple steps, starting with the preparation of the chlorophenyl thioether intermediate. This intermediate is then reacted with a dimethoxyindanamine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process includes purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Fzx3EB4ust undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amine derivatives.
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
Fzx3EB4ust has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of Fzx3EB4ust involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
- 1-(2-((4-chlorophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine
- 1-(2-((4-bromophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine
- 1-(2-((4-fluorophenyl)thio)ethyl)-6,7-dimethoxy-2,3-dihydro-1H-inden-2-amine
Uniqueness: Fzx3EB4ust is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenyl thioether linkage and dimethoxyindanamine core make it particularly interesting for research in medicinal chemistry and material science .
Properties
CAS No. |
22309-41-7 |
---|---|
Molecular Formula |
C20H24ClNO2S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H24ClNO2S/c1-22-10-8-14-12-19(23-2)20(24-3)13-17(14)18(22)9-11-25-16-6-4-15(21)5-7-16/h4-7,12-13,18H,8-11H2,1-3H3 |
InChI Key |
QKLZAEDJRYFKLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CCSC3=CC=C(C=C3)Cl)OC)OC |
Origin of Product |
United States |
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